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molecular formula C6H7N3O2 B042881 2-Amino-4-methyl-5-nitropyridine CAS No. 21901-40-6

2-Amino-4-methyl-5-nitropyridine

Cat. No. B042881
M. Wt: 153.14 g/mol
InChI Key: GRBBNZYMXKTQAI-UHFFFAOYSA-N
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Patent
US08198456B2

Procedure details

To a solution of 4-methyl-5-nitro-2-pyridinamine (12 g, 78.35 mmol) in diiodomethane (100 mL) was added isoamyl nitrite (22 mL, 160.4 mmol) at rt. After stirring for 30 min, the reaction was kept at 80° C. for 2 hr. The reaction was cooled and concentrated; but most of the diiodomethane remained. The crude mixture was loaded into column directly and eluted with 10% of EtOAc in hexane, and 2-iodo-4-methyl-5-nitropyridine (5.7 g, 28%) was obtained as a yellow solid after the removal of solvents under reduced pressure.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4](N)[CH:3]=1.N(OCCC(C)C)=O.[I:20]CI>>[I:20][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])N
Name
Quantity
22 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
ICI

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was kept at 80° C. for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with 10% of EtOAc in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NC=C(C(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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